molecular formula C9H15NO B591024 Bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- (9CI) CAS No. 135908-47-3

Bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- (9CI)

Cat. No.: B591024
CAS No.: 135908-47-3
M. Wt: 153.22 g/mol
InChI Key: ZJAAIDZLZCFQLU-UHFFFAOYSA-N
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Description

Bicyclo[222]octane-1-carboxaldehyde, 4-amino- (9CI) is a bicyclic compound featuring a unique structure with two joined rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- typically involves a series of reactions starting from simpler precursors. One common method includes the Diels-Alder reaction, followed by functional group modifications to introduce the amino and aldehyde groups. The reaction conditions often involve mild temperatures and the use of organic bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Bicyclo[2.2.2]octane-1-carboxylic acid.

    Reduction: Bicyclo[2.2.2]octane-1-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- has several applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of bacterial cell wall synthesis or interference with viral replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- is unique due to its specific functional groups (amino and aldehyde) and its stability. These features make it a valuable compound for various synthetic and research applications.

Properties

CAS No.

135908-47-3

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4-aminobicyclo[2.2.2]octane-1-carbaldehyde

InChI

InChI=1S/C9H15NO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h7H,1-6,10H2

InChI Key

ZJAAIDZLZCFQLU-UHFFFAOYSA-N

SMILES

C1CC2(CCC1(CC2)C=O)N

Canonical SMILES

C1CC2(CCC1(CC2)C=O)N

Synonyms

Bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- (9CI)

Origin of Product

United States

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